molecular formula C19H17NO3 B14357717 2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide CAS No. 92510-36-6

2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide

Cat. No.: B14357717
CAS No.: 92510-36-6
M. Wt: 307.3 g/mol
InChI Key: ARWOSQADDASYDZ-UHFFFAOYSA-N
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Description

2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with phenyl groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide typically involves the reaction of cyclohexane derivatives with phenyl-substituted reagents under controlled conditions. One common method includes the use of 2,4-diketones reacting with suitably substituted aromatic aldehydes. The reaction is often carried out in the presence of a catalyst such as boron to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NBS in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-N,6-diphenylcyclohexane-1-carboxamide is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

92510-36-6

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2,4-dioxo-N,6-diphenylcyclohexane-1-carboxamide

InChI

InChI=1S/C19H17NO3/c21-15-11-16(13-7-3-1-4-8-13)18(17(22)12-15)19(23)20-14-9-5-2-6-10-14/h1-10,16,18H,11-12H2,(H,20,23)

InChI Key

ARWOSQADDASYDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)CC1=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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